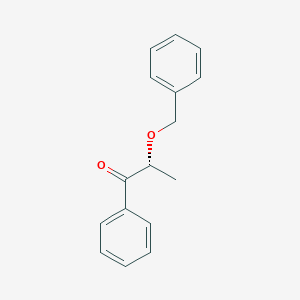

(2R)-2-(Benzyloxy)-1-phenylpropan-1-one

Description

(2R)-2-(Benzyloxy)-1-phenylpropan-1-one is a chiral ketone featuring a benzyloxy group at the stereogenic C2 position and a phenyl group at the ketone-bearing C1 position. Its (R)-configuration is critical for enantioselective applications, particularly in asymmetric synthesis and pharmaceutical intermediates. The compound is synthesized via enantioselective methods, such as copper-catalyzed reactions, to ensure high enantiomeric purity, as demonstrated in related protocols for tertiary benzylic copper complexes . Characterization typically involves IR, $^1$H NMR, and HPLC for verifying structural integrity and enantiomeric excess (e.e.) .

Properties

CAS No. |

824390-42-3 |

|---|---|

Molecular Formula |

C16H16O2 |

Molecular Weight |

240.30 g/mol |

IUPAC Name |

(2R)-1-phenyl-2-phenylmethoxypropan-1-one |

InChI |

InChI=1S/C16H16O2/c1-13(16(17)15-10-6-3-7-11-15)18-12-14-8-4-2-5-9-14/h2-11,13H,12H2,1H3/t13-/m1/s1 |

InChI Key |

YLJDSYYCRXITBF-CYBMUJFWSA-N |

Isomeric SMILES |

C[C@H](C(=O)C1=CC=CC=C1)OCC2=CC=CC=C2 |

Canonical SMILES |

CC(C(=O)C1=CC=CC=C1)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(Benzyloxy)-1-phenylpropan-1-one typically involves the reaction of benzyl alcohol with a suitable phenylpropanone derivative under controlled conditions. One common method involves the use of a base such as sodium hydride to deprotonate the benzyl alcohol, followed by the addition of the phenylpropanone derivative to form the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(Benzyloxy)-1-phenylpropan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

Substitution: Alkyl halides, sulfonates, and other nucleophiles.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, alkanes.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2R)-2-(Benzyloxy)-1-phenylpropan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2R)-2-(Benzyloxy)-1-phenylpropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved often include binding to active sites or allosteric sites, leading to changes in the activity of the target molecule.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues differ in aromatic substituents, cyclic moieties, or additional functional groups. Below is a comparative analysis:

Notes:

- Cyclic ethers (e.g., dioxane/dioxolane derivatives) exhibit restricted conformational flexibility compared to acyclic ketones .

Spectroscopic Characterization

NMR and chromatographic data highlight structural distinctions:

Notes:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.